molecular formula C11H20N2O B2929702 rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans CAS No. 1989638-38-1

rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans

Cat. No.: B2929702
CAS No.: 1989638-38-1
M. Wt: 196.294
InChI Key: PAGKXEYJDCSJNN-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans (hereafter referred to as Compound A) is a spirocyclic amine characterized by a unique spiro[3.3]heptane core. The molecule features a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the 3-position and a primary amine at the 1-position in a trans configuration. The spirocyclic framework reduces conformational flexibility, which can improve binding specificity in drug-receptor interactions.

Properties

IUPAC Name

(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGKXEYJDCSJNN-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](C[C@H]2N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, typically involves a multi-step process. A common route includes:

  • Formation of the spirocyclic scaffold: : Starting with a cycloaddition reaction to form the spiro[3.3]heptane core.

  • Introduction of the morpholine group: : Morpholine is incorporated via nucleophilic substitution.

  • Amine functionalization: : The final step introduces the amine group through reductive amination or a similar reaction.

Industrial Production Methods

Industrial production may scale these processes using continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Possible via catalytic hydrogenation.

  • Substitution: : The amine and morpholine groups can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Palladium on carbon with hydrogen gas.

  • Nucleophiles: : Alkyl halides for substitution reactions.

Major Products

  • Oxidation products: : Corresponding ketones or carboxylic acids.

  • Reduction products: : Secondary amines or amine derivatives.

  • Substitution products: : Various alkylated morpholine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in asymmetric synthesis.

  • Chemical synthesis: : Precursor for complex organic molecules.

Biology

  • Enzyme inhibition: : Potential inhibitor of specific enzymes due to its structural features.

  • Protein interactions: : Studied for its ability to modulate protein-ligand interactions.

Medicine

  • Drug design: : Scaffold for the development of therapeutic agents targeting central nervous system disorders.

  • Pharmacology: : Investigated for its pharmacokinetic properties.

Industry

  • Material science: : Employed in the synthesis of novel polymers and materials.

  • Agriculture: : Potential component in the development of new agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The presence of the morpholine ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol, trans

  • Structural Differences : Replaces the morpholin-4-yl group with a tert-butoxy moiety and the amine with a hydroxyl group.
  • Key Properties: Higher polarity due to the hydroxyl group, impacting solubility (e.g., in organic vs. aqueous media).
  • Applications : Used in pharmaceutical intermediates and materials science due to its rigid spirocyclic backbone .

4-Morpholino-1,1-diphenylbutan-1-amine (Compound B)

  • Structural Differences : A linear butanamine chain with morpholine and diphenyl substituents, lacking the spirocyclic core.
  • Key Properties: Greater conformational flexibility, which may lower target selectivity compared to Compound A.
  • Applications : Intermediate in synthetic organic chemistry, particularly for amine-functionalized compounds .

(-)-Isopinocampheylamine

  • Structural Differences : A bicyclo[3.1.1]heptane (pinane) framework with a trimethyl-substituted amine, lacking the spiro architecture.
  • Key Properties :
    • Bridged bicyclic system introduces distinct stereoelectronic effects.
    • The amine group in a constrained environment enhances chiral resolution capabilities, a feature relevant to Compound A’s trans configuration .
  • Applications : Chiral auxiliary in asymmetric synthesis and resolution of enantiomers .

Physicochemical and Reactivity Comparison

Property Compound A rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol, trans 4-Morpholino-1,1-diphenylbutan-1-amine (-)-Isopinocampheylamine
Molecular Weight ~224.3 g/mol (estimated) 184.3 g/mol ~324.4 g/mol 167.3 g/mol
Functional Groups Morpholine, primary amine tert-Butoxy, hydroxyl Morpholine, diphenyl, primary amine Bridged bicyclic amine
Rigidity High (spirocyclic core) High (spirocyclic core) Low (flexible chain) Moderate (bridged bicyclic)
Synthetic Utility Chiral building block Pharmaceutical intermediate Hydroamination substrate Chiral resolving agent

Biological Activity

The compound rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans is a member of the spirocyclic amines, which have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

Chemical Structure:

  • IUPAC Name: rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine
  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: 222.29 g/mol
  • LogP: 1.89 (indicating moderate lipophilicity)

The spiro[3.3]heptane framework provides a rigid structure that can influence the compound's interaction with biological targets.

The biological activity of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine primarily involves its interaction with various receptors and enzymes. Notably, compounds with similar structures have been shown to exhibit significant activity against the Hedgehog signaling pathway, which is crucial in developmental processes and has implications in cancer biology.

Pharmacological Properties

Research indicates that the compound exhibits:

  • Inhibition of Hedgehog Signaling Pathway: Analogous compounds have demonstrated micromolar inhibition levels, with IC50 values ranging from 0.24 to 0.48 µM in cell-based assays .
  • Metabolic Stability: The incorporation of the spiro[3.3]heptane core affects metabolic stability in human liver microsomes, suggesting that modifications to this structure can enhance or reduce metabolic degradation .

Comparative Analysis

CompoundIC50 (µM)Metabolic Stability (t1/2 min)LogP
Sonidegib0.0015936.8
trans-760.48476.0
cis-760.24116.0

This table highlights how structural modifications impact both biological activity and pharmacokinetic properties.

Study on Analogous Compounds

A study investigated the effects of replacing the phenyl ring in known bioactive compounds with a spiro[3.3]heptane structure. The results indicated that while there was a decrease in lipophilicity (as measured by clogP), the analogs maintained significant biological activity against cancer cell lines, demonstrating that spirocyclic structures can substitute for traditional aromatic systems without substantial loss of function .

Clinical Implications

Given its potential to inhibit critical signaling pathways involved in tumorigenesis, rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine may serve as a lead compound for developing new anticancer therapies targeting the Hedgehog pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.